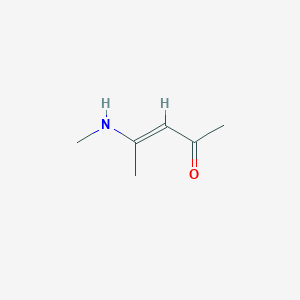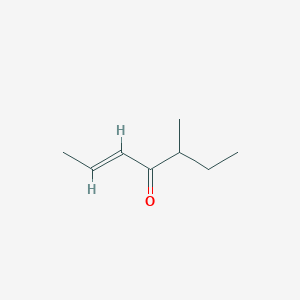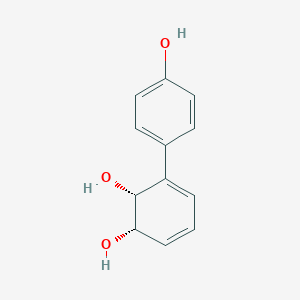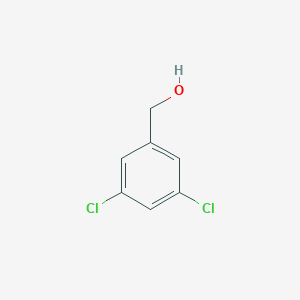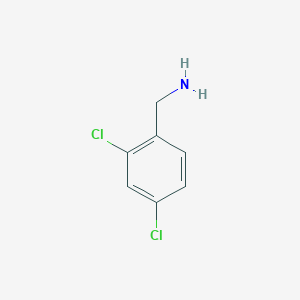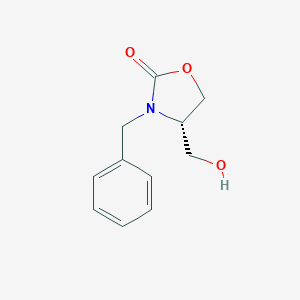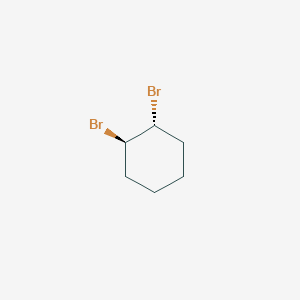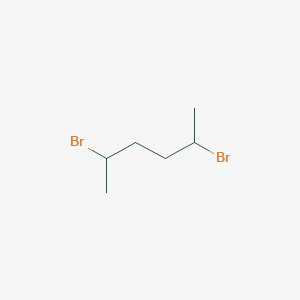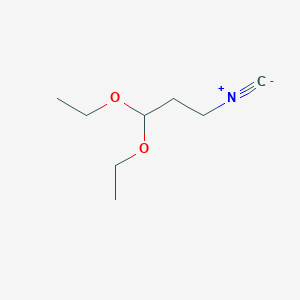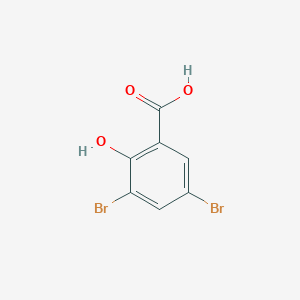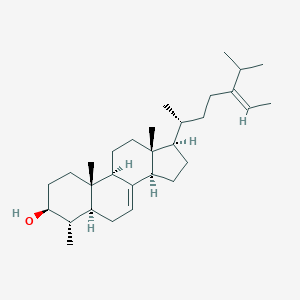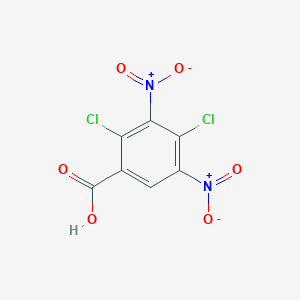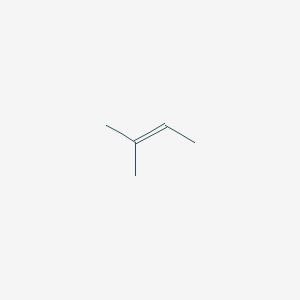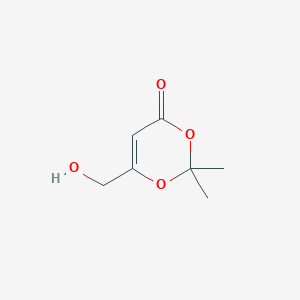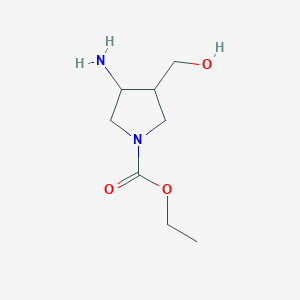
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as EAHPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This molecule is a derivative of pyrrolidine, which is a five-membered heterocyclic compound that contains a nitrogen atom, and is commonly found in a variety of natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is as a building block for the synthesis of various bioactive compounds. For example, Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be used to synthesize pyrrolidine-based inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and cathepsin S, which are involved in the regulation of glucose metabolism and immune function, respectively. Additionally, Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be used to synthesize analogs of natural products such as azaspiracid-1, which is a potent marine toxin that has been linked to seafood poisoning.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is not well understood, but it is believed to involve the inhibition of enzymes or receptors that are involved in various biological processes. For example, pyrrolidine-based inhibitors of DPP-4 have been shown to increase insulin secretion and lower blood glucose levels in animal models of diabetes. Similarly, pyrrolidine-based inhibitors of cathepsin S have been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
Biochemische Und Physiologische Effekte
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the specific compound or system being studied. For example, pyrrolidine-based inhibitors of DPP-4 have been shown to increase insulin secretion and lower blood glucose levels in animal models of diabetes. Similarly, pyrrolidine-based inhibitors of cathepsin S have been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. Overall, the biochemical and physiological effects of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate are dependent on the specific compound or system being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several advantages for use in lab experiments, including its high purity and stability, its ability to serve as a building block for the synthesis of various bioactive compounds, and its potential for use in the development of new drugs. However, there are also some limitations to the use of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in lab experiments, including its relatively low yield and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, including the development of new synthetic methods for the compound, the identification of new bioactive compounds that can be synthesized using Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate as a building block, and the exploration of the biochemical and physiological effects of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate and its analogs. Additionally, there is potential for the use of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in the development of new drugs for a variety of diseases, including diabetes, cancer, and autoimmune diseases. Overall, the future of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate research is promising, and there is much to be learned about this fascinating compound and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves the reaction of ethyl 4-bromo-3-oxobutanoate with 1,3-diaminopropane in the presence of sodium hydride and acetic acid. This reaction results in the formation of ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, which can be purified by column chromatography. The overall yield of this reaction is around 50-60%, and the purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
128740-40-9 |
|---|---|
Produktname |
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(12)10-3-6(5-11)7(9)4-10/h6-7,11H,2-5,9H2,1H3 |
InChI-Schlüssel |
ZWKLUSFPRRYDGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(C(C1)N)CO |
Kanonische SMILES |
CCOC(=O)N1CC(C(C1)N)CO |
Synonyme |
1-Pyrrolidinecarboxylicacid,3-amino-4-(hydroxymethyl)-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



